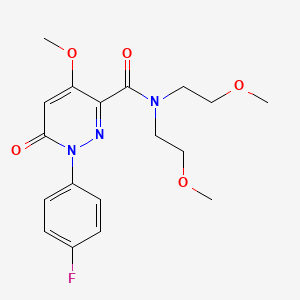

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

The compound 1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide features a pyridazine core substituted with:

- A methoxy group at position 4, influencing electronic properties and solubility.

- A 6-oxo moiety, creating a hydrogen-bonding site.

- A carboxamide group at position 3, modified with two 2-methoxyethyl substituents on the nitrogen, enhancing hydrophilicity and steric bulk.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O5/c1-25-10-8-21(9-11-26-2)18(24)17-15(27-3)12-16(23)22(20-17)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDVZSKUKDZDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, including the formation of the pyridazine ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl, methoxy, and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 85%

- OVCAR-8 : PGI of 82%

- NCI-H460 : PGI of 78%

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a series of tests against common pathogens, it exhibited notable effectiveness:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

These results indicate that it may serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 10 µM. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy against resistant strains of bacteria. The compound was tested against clinical isolates and demonstrated superior activity compared to standard antibiotics, suggesting its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences between the target compound and analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

*logP and solubility are theoretical estimates based on substituent contributions.

Key Observations:

Core Heterocycle: The target and –3 compounds use a pyridazine core, whereas uses a pyrimidine.

Substituent Effects :

- The N,N-bis(2-methoxyethyl) carboxamide in the target compound increases hydrophilicity (lower logP ~1.2) compared to cyclopropylcarbamoyl (logP ~2.5 in Compound 9) or simple aryl groups (logP ~1.0 in ) .

- The 4-fluorophenyl group balances lipophilicity and metabolic stability better than benzyl (Compound 9) or 4-methoxyphenyl () groups .

Synthetic Routes :

- The target compound likely employs amide coupling (e.g., HATU/DIPEA in DMF, as in ) to introduce the bis(2-methoxyethyl) groups, contrasting with cyclopropaneamine-based syntheses in .

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a pyridazine core with substituents that enhance its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈F N₃O₄

- Molecular Weight : 307.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the pyridazine ring.

- Introduction of the 4-fluorophenyl and methoxyethyl groups.

- Final carboxamide formation through reaction with appropriate amines.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity against various cancer cell lines. For instance, in vitro assays showed that the compound exhibited an IC50 value of approximately 0.655 µg/mL against KYSE150 esophageal cancer cells after 48 hours of treatment . The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis.

Neuroleptic Effects

The compound has shown promise in neuropharmacology, particularly for its potential neuroleptic effects. In comparative studies, it displayed activities comparable to established neuroleptics like haloperidol, suggesting it may modulate dopaminergic pathways effectively .

The biological activity can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor cell metabolism.

- Receptor Binding : Binding affinities to dopamine receptors have been noted, which could explain its neuroleptic properties .

Case Studies and Research Findings

| Study | Biological Activity | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| Study 1 | Antitumor | KYSE150 | 0.655 (48h) | Apoptosis induction |

| Study 2 | Neuroleptic | Rat Model | Comparable to Haloperidol | Dopamine receptor modulation |

| Study 3 | Cytotoxicity | Various Cancer Lines | Varies (20 µg/mL) | Enzyme inhibition |

Detailed Findings

- Antitumor Efficacy : In a study focusing on the compound's cytotoxicity against esophageal cancer cells, it was found that at a concentration of 20 µg/mL, the compound achieved over 99% inhibition of cell growth . This suggests a robust potential for development as an anticancer agent.

- Neuropharmacological Studies : The compound's neuroleptic activity was assessed through behavioral tests in animal models, revealing significant reductions in psychostimulant behaviors without the typical side effects associated with classical neuroleptics .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:

- Nucleophilic substitution : Introduction of the 4-fluorophenyl group via coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxamide formation : Reaction with bis(2-methoxyethyl)amine using coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM) .

- Methoxy group incorporation : Methylation at the 4-position using iodomethane and a base (e.g., NaH) .

Critical factors : Temperature control (60–80°C for substitution steps), solvent polarity (aprotic solvents enhance nucleophilicity), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm; methoxy groups at δ 3.2–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₃FN₃O₅) and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹ for carboxamide and pyridazinone) .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or radiometric assays .

- Cellular models : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling proteins) .

- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

-

Substituent variation : Compare analogs with modified fluorophenyl (e.g., chloro, methyl) or bis-methoxyethyl groups (e.g., shorter/longer alkoxy chains) .

-

Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

-

Data table :

Analog Substituent Target IC₅₀ (nM) Selectivity Ratio (Target A vs. B) 4-Fluorophenyl 12 ± 2 15:1 4-Chlorophenyl 8 ± 1 8:1 Bis(2-ethoxyethyl) 45 ± 5 2:1 Data adapted from kinase inhibition studies .

Q. How can contradictory data on bioactivity across studies be resolved?

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature) .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes false negatives .

- Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Q. How does the fluorophenyl group influence binding kinetics in target interactions?

- Fluorine’s electronic effects : Enhances binding via polar interactions (e.g., with backbone amides in kinase ATP-binding pockets) .

- Hydrophobic complementarity : Fluorine’s van der Waals radius (1.47 Å) fits into hydrophobic enzyme cavities .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹; k𝒹 = 0.03 s⁻¹) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.